molecular formula C17H22N4O2 B13087306 tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13087306
M. Wt: 314.4 g/mol
InChI Key: OWFORCCLZBFYES-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic amines This compound features a quinoline core structure substituted with an amino group, a pyrazolyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino group and the pyrazolyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazolyl group can be reduced to form pyrazoline derivatives.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for ester substitution include alcohols and acid catalysts.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Pyrazoline derivatives.

    Substitution Products: Various esters or carboxylic acids.

Scientific Research Applications

Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-quinoline-1-carboxylate: Similar structure but lacks the dihydroquinoline moiety.

    Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1-carboxylate: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 6-amino-4-pyrazol-1-yl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-7-15(21-9-4-8-19-21)13-11-12(18)5-6-14(13)20/h4-6,8-9,11,15H,7,10,18H2,1-3H3

InChI Key

OWFORCCLZBFYES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)N)N3C=CC=N3

Origin of Product

United States

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